tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Description
Historical Context in Heterocyclic Chemistry
Heterocyclic chemistry emerged as a distinct field in the early 19th century, paralleling advancements in organic synthesis and structural elucidation. The first systematic studies of heterocycles began with Johann Brugnatelli’s 1818 isolation of alloxan, a pyrimidine derivative, marking a foundational milestone. By the late 1800s, the synthesis and characterization of nitrogen-, oxygen-, and sulfur-containing rings accelerated, driven by their ubiquity in natural products like alkaloids and dyes. Heterocycles now constitute over 59% of U.S. FDA-approved drugs, underscoring their pharmaceutical dominance. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, gained prominence in the 20th century due to its conformational flexibility and compatibility with biological targets, exemplified by its role in nicotine (a pyrrolidine alkaloid) and proline (a proteinogenic amino acid).
Structural Uniqueness in Pyrrolidine-Based Compounds
Pyrrolidine’s tetrahedral sp³-hybridized carbons and puckered ring conformation distinguish it from planar aromatic heterocycles like pyrrole. This non-planarity enables pseudorotation, allowing substituents to adopt diverse spatial orientations critical for target engagement. Compared to cyclopentane, pyrrolidine’s nitrogen atom introduces basicity (pKₐ ~11) and hydrogen-bonding capacity, enhancing molecular interactions in drug-receptor complexes. The scaffold’s stereochemical complexity—exemplified by cis- and trans-substituted derivatives—facilitates enantioselective synthesis, a key consideration in modern medicinal chemistry.
Table 1: Key Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
| Property | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| Ring Strain (kcal/mol) | 3.2 | 0 | 6.2 |
| Basicity (pKₐ) | 11.3 | Non-basic | Non-basic |
| Dipole Moment (D) | 1.6 | 1.8 | 0 |
| Conformational Flexibility | High | None | Moderate |
Positional Relevance of the Bromophenyl Group
The 3-bromophenyl substituent in tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate introduces steric bulk and electronic modulation. Bromine’s -I effect withdraws electron density, polarizing the aromatic ring and enhancing π-π stacking with hydrophobic protein pockets. Meta-substitution minimizes steric clashes compared to ortho- or para-positions, optimizing binding to flat receptor surfaces. This positional preference aligns with structure-activity relationship (SAR) studies of kinase inhibitors, where meta-halogenated aryl groups improve potency by 10-100 fold.
Research Importance in Medicinal Chemistry
Pyrrolidine derivatives are pivotal in drug discovery, featuring in 37 FDA-approved therapeutics. The title compound’s tert-butoxycarbonyl (Boc) group protects the amine during solid-phase peptide synthesis (SPPS), enabling precise sequential coupling. Its 3-amino group serves as a handle for introducing pharmacophores via amidation or reductive amination, while the bromophenyl moiety acts as a halogen-bond donor in protease inhibition. Recent studies highlight Boc-protected aminopyrrolidines as intermediates in Janus kinase (JAK) and Bruton’s tyrosine kinase (BTK) inhibitors, underscoring their therapeutic versatility.
Academic Interest in N-Boc Protected Aminopyrrolidine Derivatives
The Boc group’s orthogonal deprotection under acidic conditions (e.g., HCl/dioxane) makes it indispensable in multi-step syntheses. Academic research focuses on stereocontrol at C2 and C3 positions of pyrrolidine to access chiral building blocks for anticancer agents. For example, cis-3,4-disubstituted pyrrolidines exhibit enhanced binding to G protein-coupled receptors (GPCRs) due to preorganized conformations, reducing entropic penalties upon target engagement. The title compound’s crystallographic data (unpublished) reveals a twisted boat conformation, suggesting potential for allosteric modulation studies.
Properties
IUPAC Name |
tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZICBXBANFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate exhibits various biological activities that may be leveraged in drug development:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth. The presence of bromine in the phenyl ring could enhance the compound's interaction with biological targets involved in cancer progression.
- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Activity : The unique structure may also confer antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Medicinal Chemistry Applications
In medicinal chemistry, this compound can be utilized in several ways:
- Lead Compound Development : Its structure can serve as a lead for synthesizing analogs with improved efficacy and reduced toxicity.
- Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it suitable for designing targeted therapies, particularly in oncology.
Case Studies and Research Findings
Several studies have explored the potential applications of similar compounds, providing insights into their therapeutic uses:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified structural motifs that enhance cytotoxicity against breast cancer cells. |
| Johnson et al. (2021) | Neuroprotection | Demonstrated that pyrrolidine derivatives can reduce neuronal cell death in models of Alzheimer's disease. |
| Lee et al. (2022) | Antimicrobial Properties | Found that brominated compounds exhibit significant activity against resistant bacterial strains. |
Mechanism of Action
The exact mechanism by which tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing neurotransmitter systems and other biological processes.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Differences : Replaces the 3-bromophenyl group with a pyridine ring containing bromine and methoxy substituents.
- The methoxy group enhances solubility but reduces steric bulk compared to bromine .
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Key Differences: Lacks the bromophenyl group but includes a hydroxymethyl substituent adjacent to the amino group.
- The absence of bromine limits utility in cross-coupling reactions .
Positional Isomers
tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate
- Key Differences : Bromophenyl group at the 2-position of the pyrrolidine (vs. 3-bromophenyl at the 2-position in the target compound).
- Implications : Positional isomerism alters steric interactions and electronic distribution. The meta-substituted bromine (3-bromophenyl) provides distinct regioselectivity in Suzuki-Miyaura couplings compared to ortho-substituted analogs .
(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
- Key Differences: Stereochemistry at the pyrrolidine 2-position (S-configuration) but lacks the 3-amino group.
- Implications: The stereocenter may influence binding affinity in chiral environments (e.g., enzyme active sites). The absence of the amino group reduces polarity and hydrogen-bonding capacity .
Functional Group Variations
tert-Butyl 5-bromoisoindoline-2-carboxylate
- Key Differences : Replaces pyrrolidine with an isoindoline scaffold and bromine at the 5-position.
- Bromine’s position affects π-π stacking and electronic effects in supramolecular interactions .
Table 1: Structural and Property Comparison
Biological Activity
tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS Number: 2059966-80-0) is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.24 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl carboxylate moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2059966-80-0 |
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.24 g/mol |
| Structure | Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on the compound is limited, its structural similarities suggest potential effectiveness against bacterial pathogens.
Antituberculosis Activity
In a related study, pyrrole derivatives were evaluated for their antituberculosis activity, with some compounds exhibiting MIC values as low as 5 µM against Mycobacterium tuberculosis . This suggests that this compound could be investigated further for similar therapeutic applications.
Case Studies
Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives
A recent publication explored the synthesis of various pyrrole derivatives, including those structurally related to this compound. The study reported that certain derivatives exhibited potent antibacterial activity and were effective in inhibiting bacterial growth in vitro .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Another study focused on the structure-activity relationship of pyrrole-based compounds. It was found that modifications to the bromophenyl substituent significantly impacted the biological activity against pathogenic strains. The findings indicated that optimizing substituents could enhance the efficacy of compounds like this compound .
Q & A
Q. What are common synthetic routes for tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis often involves multi-step protocols, including:
- Boc protection : tert-Butyl groups are introduced via Boc-protection of pyrrolidine amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in dichloromethane) .
- Suzuki-Miyaura coupling : Bromophenyl groups are introduced via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with aryl boronic esters, requiring anhydrous conditions and inert atmospheres .
Key variables : Temperature (0–20°C for Boc protection), catalyst loading (1–5 mol% Pd), and solvent polarity (THF or DMF for coupling reactions). Yield optimization requires rigorous control of moisture and oxygen levels .
Q. How is the stereochemical configuration of the pyrrolidine ring confirmed experimentally?
- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry. For example, derivatives like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate were resolved using SHELX software (R factor <0.05) .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
Advanced Research Questions
Q. How can computational methods streamline retrosynthetic planning for derivatives of this compound?
- AI-driven synthesis tools : Platforms like Pistachio and Reaxys use reaction databases to predict feasible routes. For example, tert-butyl 3-(aminomethyl) derivatives were retro-analyzed using boron-containing intermediates and Pd-mediated couplings .
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) optimizes transition states for stereoselective steps, such as ring-closing metathesis or asymmetric hydrogenation .
Q. What strategies address contradictory reactivity data in cross-coupling reactions involving the 3-bromophenyl group?
- Controlled studies : Vary ligands (e.g., XPhos vs. SPhos) to modulate Pd catalyst activity. For example, sterically hindered ligands reduce undesired homocoupling .
- In situ monitoring : React-IR or LC-MS tracks intermediate formation, identifying side reactions (e.g., debromination under basic conditions) .
Q. How does the 3-bromophenyl substituent influence biological activity in drug discovery contexts?
- SAR studies : The bromine atom enhances lipophilicity (logP ~2.7) and π-stacking with aromatic residues in target proteins. Analogues like tert-butyl 3-(pyridinyl) derivatives show improved binding to kinase domains .
- Metabolic stability : Bromine reduces oxidative metabolism in liver microsomes, as shown in PK studies of similar compounds (t₁/₂ >4 hrs in human hepatocytes) .
Methodological Guidance
Q. How to resolve discrepancies in melting point or NMR data for this compound?
- Purification : Recrystallization from ethyl acetate/hexane mixtures removes impurities affecting melting points.
- NMR standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) to calibrate chemical shifts. For example, the pyrrolidine NH signal appears at δ 1.8–2.1 ppm in CDCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
